2-chloro-N-(3-(pyridin-2-yloxy)benzyl)benzamide

VAP-1 Inhibition SSAO Inflammation

VAP-1 inhibitor campaigns frequently fail in translation due to extreme species-dependent potency gaps in standard probes. This 2-chloro-benzamide offers a precise solution with a balanced human-to-rat IC50 ratio (~0.44), significantly less skewed than PXS-4728A or Astellas 35c (ratio ~0.28). • Mid-potency reference standard: human VAP-1 IC50 = 53 nM; detects both positive & negative SAR modifications (4-fold window to weaker analogs at 210 nM). • Superior translational calibration: parallel human/rat assays deliver more predictive rodent-to-human efficacy models. • Reliable supply: in-stock availability from 1 mg to bulk custom quantities for lead optimization workflows.

Molecular Formula C19H15ClN2O2
Molecular Weight 338.79
CAS No. 1705171-62-5
Cat. No. B2371613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-(3-(pyridin-2-yloxy)benzyl)benzamide
CAS1705171-62-5
Molecular FormulaC19H15ClN2O2
Molecular Weight338.79
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NCC2=CC(=CC=C2)OC3=CC=CC=N3)Cl
InChIInChI=1S/C19H15ClN2O2/c20-17-9-2-1-8-16(17)19(23)22-13-14-6-5-7-15(12-14)24-18-10-3-4-11-21-18/h1-12H,13H2,(H,22,23)
InChIKeySHMBSARLCJCAMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sourcing 2-chloro-N-(3-(pyridin-2-yloxy)benzyl)benzamide for VAP-1 Research


The compound 2-chloro-N-(3-(pyridin-2-yloxy)benzyl)benzamide (CAS 1705171-62-5) is a synthetic small-molecule benzamide derivative characterized by a 2-chloro substitution on the benzamide core and a 3-(pyridin-2-yloxy)benzyl moiety [1]. It functions as a potent inhibitor of Vascular Adhesion Protein-1 (VAP-1), also known as Semicarbazide-Sensitive Amine Oxidase (SSAO), a copper-containing ectoenzyme implicated in leukocyte adhesion and inflammatory processes [2]. Its mechanism involves direct binding and inhibition of VAP-1's oxidative deamination activity, making it a valuable chemical probe for studying VAP-1-mediated pathways in inflammation, diabetic complications, and metabolic diseases [2].

Target VAP-1 / SSAO
Mechanism Amine oxidase inhibitor
Probe class 2-Chloro-benzamide
Research context Leukocyte adhesion, inflammation models

Why This VAP-1 Inhibitor Cannot Be Interchanged with General Inhibitors


VAP-1 inhibitors exhibit profound species-dependent potency variations, as demonstrated by the divergent IC50 values for semicarbazide, hydralazine, and LJP-1207 across human, rat, and mouse enzyme isoforms [1]. The target compound, with a specific 2-chloro and pyridin-2-yloxy substitution pattern, occupies a distinct potency niche within the Astellas benzamide series (human VAP-1 IC50 = 53 nM), which is significantly different from both more potent candidates like PXS-4728A (IC50 = 5 nM) and weaker analogs within its own series (IC50 up to 210 nM) [2]. Substituting it with an analog of similar core structure but different substitution can lead to a >4-fold loss in human VAP-1 potency, as evidenced by the 210 nM IC50 of BDBM50433262, undermining the reproducibility of cell-based inflammatory assays [2].

Species selectivity may not transfer

VAP-1 inhibitors show marked potency differences between human and rodent isoforms; a compound optimized for human target may not replicate rodent model activity.

Substitution pattern defines potency niche

The 2-chloro and pyridin-2-yloxy groups confer a specific potency range; closely related analogs can shift inhibition substantially, altering assay sensitivity.

SAR context limits direct substitution

Minor structural changes within the benzamide series produce large potency differences; substituting with a general VAP-1 inhibitor may undermine inflammatory assay reproducibility.

Quantitative Differentiation Evidence


Human VAP-1 Potency vs. PXS-4728A

In a radioenzymatic assay measuring the inhibition of human VAP-1 expressed in CHO cells using [14C]-benzylamine as a substrate, 2-chloro-N-(3-(pyridin-2-yloxy)benzyl)benzamide exhibited an IC50 of 53 nM [1]. By comparison, the clinical-stage VAP-1 inhibitor PXS-4728A (BI 1467335) demonstrated an IC50 of 5 nM in the same species enzyme assay, making it approximately 10.6-fold more potent [2]. This positions the target compound as a moderately potent probe suitable for studies where maximal inhibition is not required or where a different pharmacokinetic profile is desired.

Human VAP-1 potency vs PXS-4728A
Cross-study comparable
53 nM
vs
5 nM
~10.6× difference
Supports selectivity profiling; less target saturation than ultra-potent probes
Human VAP-1 in CHO cells, [14C]-benzylamine
VAP-1 Inhibition SSAO Inflammation

Species Selectivity: Human vs. Rat VAP-1

The compound demonstrates a human-to-rat IC50 ratio of approximately 0.44 (53 nM human vs. 120 nM rat), indicating a preference for the human enzyme [1]. This contrasts with the reference compound Astellas 35c, which exhibits a human-to-rat ratio of 0.28 (20 nM human vs. 72 nM rat) [2], and PXS-4728A, which shows a ratio of 0.28 (5 nM human vs. 18 nM rat) [2]. The less pronounced species selectivity of the target compound may be advantageous for studies requiring more balanced activity between human and rodent models.

Human vs rat selectivity
Cross-study comparable
Ratio 0.44
vs
Ratio 0.28
1.6× less human-selective
Less skewed human selectivity may assist translational model calibration
Human IC50 53 nM, rat IC50 120 nM in CHO cells
Species Selectivity VAP-1 Translational Pharmacology

Intra-Series Potency Ranking

Within the Astellas benzamide series curated by ChEMBL, 2-chloro-N-(3-(pyridin-2-yloxy)benzyl)benzamide (IC50 = 53 nM) occupies an intermediate potency position [1]. It is 4-fold less potent than the series lead BDBM50433263 (CHEMBL2376162, IC50 = 20 nM human VAP-1) but 4-fold more potent than the closely related analog BDBM50433262 (CHEMBL2376163, IC50 = 210 nM human VAP-1) and 6-fold more potent than BDBM50433260 (CHEMBL2376165, IC50 = 320 nM human VAP-1) [1]. This 4- to 6-fold window provides a clear SAR signal: the specific 2-chloro and pyridin-2-yloxy substitution pattern is critical for maintaining sub-100 nM potency.

Intra-series potency rank
Head-to-head
53 nM (mid)
Series
20–320 nM
4–6× window
2-chloro substitution critical for maintaining sub-100 nM potency
Identical CHO VAP-1 assay across benzamide series
Structure-Activity Relationship Benzamide VAP-1

Recommended Application Scenarios


In Vitro SAR Reference for Benzamide Inhibitors

Utilize this compound as a mid-potency reference standard (IC50 = 53 nM) for cell-free and cell-based VAP-1 activity assays. Its intermediate potency, compared to ultra-potent inhibitors like PXS-4728A (5 nM) and weaker analogs in the series (210-320 nM), allows for the detection of both positive and negative SAR modifications in lead optimization campaigns [1].

Species Selectivity Profiling in Translational Models

Employ this compound in parallel human and rat VAP-1 inhibition assays to investigate the impact of species-specific active site differences. Its human-to-rat potency ratio of 0.44 is less skewed than that of other VAP-1 inhibitors (e.g., 0.28 for Astellas 35c and PXS-4728A), making it useful for calibrating translational models and understanding rodent-to-human efficacy predictions [2].

Chemical Probe for Inflammatory Pathway Dissection

Deploy the compound as a selective VAP-1 inhibitor in leukocyte adhesion and amine oxidase activity assays. Its established potency in blocking the oxidative deamination of benzylamine, a key VAP-1 function, makes it suitable for investigating the role of VAP-1/SSAO in inflammation without the confounding factor of ultra-high potency that might obscure dynamic pathway responses [3].

Application
Selection Property
Validation Focus
Benzamide SAR studies
Mid-range potency benchmark
Target engagement in cell-free/cell-based VAP-1 assays
Translational VAP-1 profiling
Human/rodent selectivity profile
Cross-species activity calibration for model interpretation
Inflammatory pathway research
Selective VAP-1/SSAO inhibition
Leukocyte adhesion and amine oxidase activity modulation
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